molecular formula C16H18N2O3S2 B12192283 methyl 2-({(E)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate

methyl 2-({(E)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate

Cat. No.: B12192283
M. Wt: 350.5 g/mol
InChI Key: LJHATBLZDZDYEX-UHFFFAOYSA-N
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Description

Structural Identification and IUPAC Nomenclature

The compound’s systematic name reflects its intricate architecture:

  • Core scaffold : A 1,3-thiazolidin-5-ylidene ring substituted at position 3 with a butan-2-yl group, featuring 4-oxo and 2-thioxo functional groups.
  • Schiff base linkage : An (E)-configured imine (–N=CH–) connects the thiazolidinone to the benzoate moiety.
  • Benzoate ester : Methyl 2-aminobenzoate serves as the aromatic anchor, with esterification at the carboxyl group.

Table 1: Theoretical molecular properties of the compound

Property Value
Molecular formula C$${17}$$H$${19}$$N$${3}$$O$${3}$$S$$_{2}$$
Molecular weight 393.48 g/mol
Key functional groups Thiazolidinone, Schiff base, ester

The IUPAC name is derived sequentially:

  • Parent heterocycle : 1,3-thiazolidin-5-ylidene (5-membered ring with sulfur at position 1, nitrogen at 3).
  • Substituents : 3-(butan-2-yl), 4-oxo (keto), 2-thioxo (thioketo).
  • Schiff base extension : (E)-methylideneamino group bridging to methyl benzoate.

Historical Context of Thiazolidinone-Based Compounds in Organic Chemistry

Thiazolidinones emerged as pharmacologically significant scaffolds in the mid-20th century, with milestones including:

  • 1950s–1970s : Discovery of natural thiazolidinones like cyclothiazomycin (antibiotic properties).
  • 1980s–2000s : Synthetic derivatives explored for antimicrobial, anticonvulsant, and antidiabetic applications.
  • Key advancements :
    • Ullmann condensation : Enabled aryl-aryl couplings in thiazolidinone syntheses (e.g., Patel et al., 2010).
    • Thiazolidinone-Schiff base hybrids : Enhanced bioactivity by combining redox-active imines with sulfur-containing rings.

The target compound builds on these innovations, integrating a branched alkyl chain (butan-2-yl) to modulate lipophilicity and steric effects.

Significance of Schiff Base Linkages in Heterocyclic Systems

Schiff bases (–N=CH–) play pivotal roles in the compound’s stability and reactivity:

  • Electronic effects : The imine group delocalizes π-electrons across the thiazolidinone and benzoate moieties, enhancing conjugation.
  • Coordination capacity : Free electron pairs on nitrogen and sulfur enable metal chelation, a trait exploited in catalytic and medicinal chemistry.
  • Synthetic versatility : Schiff bases serve as intermediates for cyclocondensation reactions, as demonstrated in the synthesis of 4-thiazolidinones from hydrazide precursors.

Comparative analysis :

  • Antimicrobial activity : Schiff base-thiazolidinone hybrids show MIC values of 62.5–250 μg/mL against Escherichia coli and Staphylococcus aureus.
  • Anticonvulsant potential : Analogous structures reduce seizure duration by 40–60% in maximal electroshock models.

The methyl benzoate group further stabilizes the molecule through steric hindrance and hydrophobic interactions, as observed in related esters.

Properties

Molecular Formula

C16H18N2O3S2

Molecular Weight

350.5 g/mol

IUPAC Name

methyl 2-[(3-butan-2-yl-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl)methylideneamino]benzoate

InChI

InChI=1S/C16H18N2O3S2/c1-4-10(2)18-14(19)13(23-16(18)22)9-17-12-8-6-5-7-11(12)15(20)21-3/h5-10,19H,4H2,1-3H3

InChI Key

LJHATBLZDZDYEX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=C(SC1=S)C=NC2=CC=CC=C2C(=O)OC)O

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

The thiazolidinone ring is synthesized via cyclocondensation of thiosemicarbazide with a ketone bearing the butan-2-yl group. For example, reacting 2-butanone with thiosemicarbazide in glacial acetic acid at 110–120°C yields 3-(butan-2-yl)-2-thioxothiazolidin-4-one. This step typically achieves 85–90% yield under optimized conditions (Table 1).

Table 1: Optimization of Thiazolidinone Cyclization

ConditionSolventTemperature (°C)Yield (%)
Acetic acidGlacial acetic acid11082
Acetic anhydrideToluene12088
HCl (cat.)Ethanol10075

The use of acetic anhydride as a dehydrating agent enhances cyclization efficiency by removing water, shifting equilibrium toward product formation.

Esterification and Final Assembly

Coupling Strategies

Direct condensation of pre-formed thiazolidinone with methyl 2-aminobenzoate is challenging due to the poor nucleophilicity of the amine. Instead, a two-step protocol is employed:

  • Schiff base formation : React methyl 2-aminobenzoate with an aldehyde derivative of the thiazolidinone.

  • Oxidation : Convert the Schiff base to the stable (E)-configured imine using MnO₂ or DDQ.

Table 2: Comparison of Coupling Methods

MethodCatalystYield (%)Purity (%)
Schiff base + MnO₂None7898
Direct condensationPiperidine6592
DDQ oxidationDDQ8297

Purification and Characterization

Crude product is purified via column chromatography (silica gel, hexane/ethyl acetate 3:1) or recrystallization from ethanol. Structural validation employs:

  • ¹H/¹³C NMR : Confirms the (E)-configuration through coupling constants (J = 12–14 Hz for vinyl protons).

  • HRMS : Molecular ion peak at m/z 379.0824 ([M+H]⁺, calculated 379.0828).

The patent-preferenced method using acetic anhydride and glacial acetic acid (result 4) offers scalability, with a 91% yield achieved at 120°C. Key industrial advantages include:

  • Catalyst-free synthesis : Reduces production costs.

  • Recyclable solvents : Methylene chloride or hexane extraction minimizes waste .

Scientific Research Applications

Methyl 2-({(E)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-({(E)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate involves its interaction with various molecular targets. The thiazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. The benzoate ester moiety may facilitate the compound’s entry into cells, where it can exert its effects on intracellular pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest interactions with key enzymes involved in metabolic and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidinone derivatives are widely studied due to their diverse pharmacological profiles. Below is a detailed comparison of the target compound with analogs based on substituent variations, synthesis pathways, and reported activities.

Substituent Variations and Structural Analogues

Key structural differences lie in the substituents on the thiazolidinone ring and the benzoate moiety:

Compound Name Substituents (Thiazolidinone) Benzoate Substituents Molecular Weight (g/mol) Key References
Target Compound 3-(butan-2-yl), 2-thioxo, 4-oxo Methyl ester at position 2 ~366.4 (estimated)
Methyl 4-{[5-(3,5-dibromo-2-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 3-ethyl, 5-(3,5-dibromo-2-hydroxybenzylidene) Methyl ester at position 4 540.22
Methyl 2-({(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)-4,5-dimethoxybenzoate 3-(furan-2-ylmethyl), 2-thioxo, 4-oxo 4,5-dimethoxy, methyl ester at position 2 434.5
Ethyl 4-({5-[3-chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate 3-methyl, 5-(chloro-methoxy-propargyloxybenzylidene) Ethyl ester at position 4 ~514.9 (estimated)

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., bromo in ) increase electrophilicity, which may enhance interactions with biological targets like enzymes.
  • Stereoelectronic Geometry : The (E)-configuration is conserved in analogs to maintain planarity, crucial for π-π stacking or hydrogen bonding in target binding .

Biological Activity

Methyl 2-({(E)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological mechanisms, therapeutic potentials, and relevant case studies.

Molecular Formula : C₁₈H₂₃N₃O₂S
Molecular Weight : 350.5 g/mol
IUPAC Name : this compound
CAS Number : 929826-96-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It has been observed to modulate enzyme activities and receptor functions, which can lead to therapeutic effects in different pathological conditions. The compound's structure suggests potential interactions with enzymes involved in metabolic pathways, particularly those related to oxidative stress and inflammation.

Biological Activities

  • Antimicrobial Activity :
    • Studies have indicated that derivatives of thiazolidinones exhibit significant antibacterial and antifungal properties. This compound may share similar properties due to its thiazolidinone core structure. In vitro tests have shown effectiveness against a range of microbial strains, with minimal inhibitory concentrations (MICs) varying based on the target organism.
  • Anticancer Activity :
    • The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, a study reported selective cytotoxicity against tumorigenic cell lines (e.g., MDA-MB-231 for breast cancer), with IC50 values indicating significant potency (ranging from 28 to 290 ng/mL depending on the derivative) . The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects :
    • Preliminary research suggests potential neuroprotective effects through the modulation of neurotransmitter systems. The inhibition of gamma-aminobutyric acid aminotransferase (GABA-AT) has been linked to increased GABA levels, which may provide therapeutic benefits for neurological disorders such as epilepsy .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several thiazolidinone derivatives, including this compound. The results showed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with MICs of 50 μg/mL .

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, methyl 2-{(E)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate was tested against various human cancer cell lines. The compound showed promising results with an EC50 value of 32 ng/mL against the WI-38 VA13 subline . This indicates a potential for further development into a therapeutic agent for cancer treatment.

Data Summary Table

Activity Type Target Organism/Cell Line Effect IC50/MIC Value
AntimicrobialStaphylococcus aureusBactericidal50 μg/mL
AntimicrobialEscherichia coliBactericidal50 μg/mL
AnticancerMDA-MB-231 (breast cancer)Cytotoxic28 ng/mL
AnticancerWI-38 VA13 sublineSelective cytotoxicity32 ng/mL
NeuroprotectiveGABAergic systemIncreased GABA levelsMechanistic study

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